![molecular formula C9H14O2 B143563 Methyl bicyclo[4.1.0]heptane-1-carboxylate CAS No. 132903-60-7](/img/structure/B143563.png)
Methyl bicyclo[4.1.0]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bicyclo[4.1.0]heptane-1-carboxylate is a chemical compound that is widely used in scientific research. It is a bicyclic ester that is commonly used as a building block for the synthesis of various organic compounds. The compound has a unique structure that makes it an important tool in the study of organic chemistry.
Mécanisme D'action
The mechanism of action of methyl bicyclo[4.1.0]heptane-1-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile in organic chemical reactions. The unique structure of the compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry research.
Effets Biochimiques Et Physiologiques
Methyl bicyclo[4.1.0]heptane-1-carboxylate does not have any known biochemical or physiological effects. The compound is primarily used in scientific research and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl bicyclo[4.1.0]heptane-1-carboxylate in lab experiments is its unique structure and reactivity. The compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, one of the limitations of using the compound is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research involving methyl bicyclo[4.1.0]heptane-1-carboxylate. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the compound's potential as a reagent in new organic chemical reactions. Additionally, the compound may have potential applications in the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of methyl bicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanol to yield methyl bicyclo[4.1.0]heptane-1-carboxylate.
Applications De Recherche Scientifique
Methyl bicyclo[4.1.0]heptane-1-carboxylate is widely used in scientific research due to its unique structure and reactivity. It is commonly used as a building block for the synthesis of various organic compounds. The compound is also used as a reagent in organic chemical reactions, such as Diels-Alder reactions and ring-opening reactions.
Propriétés
Numéro CAS |
132903-60-7 |
|---|---|
Nom du produit |
Methyl bicyclo[4.1.0]heptane-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl bicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-8(10)9-5-3-2-4-7(9)6-9/h7H,2-6H2,1H3 |
Clé InChI |
TWGWPYRHWOFFAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCCC1C2 |
SMILES canonique |
COC(=O)C12CCCCC1C2 |
Synonymes |
Bicyclo[4.1.0]heptane-1-carboxylic acid, methyl ester, (-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



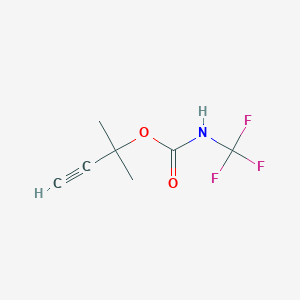
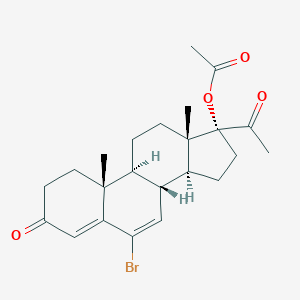
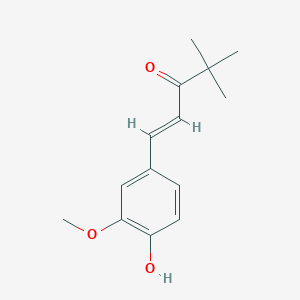
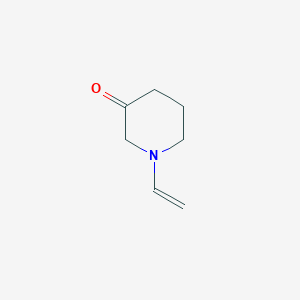
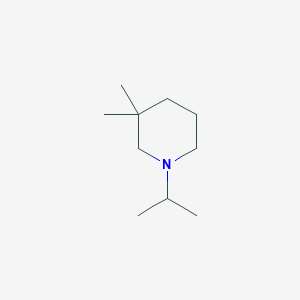


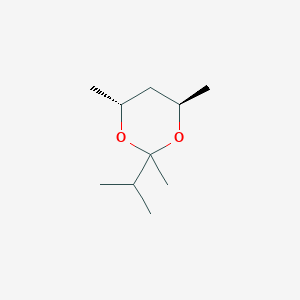




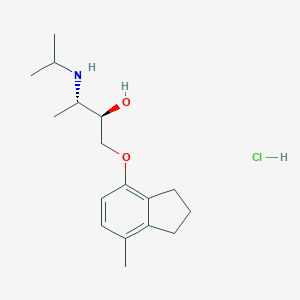
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)